(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(2R,3S)-2-(hydroxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C6H13NO2/c8-4-5-6(9)2-1-3-7-5/h5-9H,1-4H2/t5-,6+/m1/s1 |
InChI Key |
WRLZCUCTSFUOQY-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H](NC1)CO)O |
Canonical SMILES |
C1CC(C(NC1)CO)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2r,3s 2 Hydroxymethyl Piperidin 3 Ol and Its Stereoisomers
Stereoselective Synthesis Strategies and Asymmetric Construction of the Piperidine (B6355638) Core
The asymmetric synthesis of the (2R,3S)-2-(hydroxymethyl)piperidin-3-ol core relies on a variety of sophisticated strategies that establish the required stereocenters with high fidelity. These approaches can be broadly categorized into methods that utilize existing chirality from natural sources and those that create chirality through catalytic or intramolecular processes.
Chiral Pool Approaches Utilizing Readily Available Carbohydrate Precursors (e.g., D-Glucose)
The "chiral pool" represents a collection of enantiomerically pure compounds from natural sources that serve as convenient starting materials for complex target molecules. Carbohydrates, with their high density of stereocenters and functional groups, are particularly valuable in this regard. tandfonline.com D-glucose, an inexpensive and abundant monosaccharide, has been extensively explored as a precursor for the synthesis of polyhydroxylated piperidines, including the structural core of this compound, which is a key feature of iminosugars like 1-deoxynojirimycin (B1663644) (DNJ). nih.govrsc.org
A common strategy involves the chemical manipulation of D-glucose to introduce a nitrogen atom and facilitate the formation of the piperidine ring. One such approach begins with the insertion of an amino functionality at the C-5 position of D-glucose, typically with inversion of configuration. This is followed by the formation of an imine with the latent aldehyde at C-1 and subsequent reduction to furnish the 1-deoxynojirimycin skeleton. nih.gov Another powerful method utilizes a D-glucose-derived aziridine (B145994) carboxylate. This intermediate can undergo regioselective ring-opening with a nucleophile, such as water, to generate an α-hydroxy-β-aminoester, which serves as a versatile precursor for the construction of both six-membered (piperidine) and five-membered (pyrrolidine) azasugars. wikipedia.org
The following table summarizes a representative transformation starting from a D-glucose derivative:
| Starting Material | Key Transformation | Product |
| D-glucose derivative | Insertion of amino group at C-5, imine formation, and reduction | 1-Deoxynojirimycin skeleton |
These chiral pool approaches effectively transfer the stereochemical information embedded in the starting carbohydrate to the final piperidine product, providing a reliable route to specific stereoisomers.
Enantioselective Catalytic Methods for Piperidine Ring Formation
In contrast to chiral pool synthesis, enantioselective catalytic methods create chirality from achiral or racemic starting materials through the action of a chiral catalyst. This approach offers flexibility and efficiency in accessing a variety of stereoisomers. Several catalytic strategies have been developed for the asymmetric synthesis of substituted piperidines.
One notable method involves the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate. This process, which can be considered a reductive Heck-type reaction, allows for the introduction of a substituent at the 3-position of the piperidine ring with high enantioselectivity. beilstein-journals.orgnih.gov Although not directly demonstrated for a 2-hydroxymethyl-3-hydroxy piperidine, this methodology provides a powerful tool for the synthesis of enantioenriched 3-substituted piperidines from readily available pyridine (B92270) precursors. beilstein-journals.org
Another significant advancement is the copper-catalyzed asymmetric cyclizative aminoboration. This method facilitates the synthesis of 2,3-cis-disubstituted piperidines with excellent enantioselectivity. The reaction proceeds through a regioselective borocupration, which is controlled by coordination effects. This strategy is particularly relevant for constructing the 2,3-disubstituted pattern of the target molecule.
Biocatalysis has also emerged as a powerful tool for asymmetric piperidine synthesis. Multi-enzymatic and chemo-enzymatic methods, such as the use of transaminases for highly enantioselective amination followed by a diastereoselective reduction of the resulting enamine or imine intermediate, allow for the preparation of piperidines with multiple stereocenters from achiral precursors. wikipedia.org
| Catalytic Method | Key Features | Resulting Piperidine |
| Rh-catalyzed asymmetric carbometalation | High enantioselectivity for 3-substitution | Enantioenriched 3-substituted piperidines beilstein-journals.org |
| Cu-catalyzed asymmetric aminoboration | Excellent enantioselectivity for 2,3-cis-disubstitution | Chiral 2,3-cis-disubstituted piperidines |
| Biocatalytic transamination/reduction | High enantioselectivity and diastereoselectivity | Trisubstituted piperidines with multiple stereocenters wikipedia.org |
Intramolecular Cyclization Tactics (e.g., Reductive Cyclization of Keto-Azide Intermediates)
Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a pre-functionalized acyclic precursor undergoes ring closure. The stereochemistry of the final product is often controlled by the stereocenters present in the acyclic starting material.
A highly relevant example is the stereoselective synthesis of a (2R,3R,6S)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol, which was achieved via an intramolecular reductive cyclization strategy starting from D-glucose. beilstein-journals.org This approach underscores the utility of combining chiral pool starting materials with intramolecular cyclization to achieve specific stereochemical outcomes.
The reductive cyclization of keto-azide intermediates is another effective tactic. In this method, a linear precursor containing both a ketone and an azide (B81097) functional group is subjected to reducing conditions. The azide is reduced to an amine, which then undergoes intramolecular condensation with the ketone to form a cyclic imine. Subsequent reduction of the imine in situ yields the piperidine ring. The stereoselectivity of this process can be influenced by the existing stereocenters in the acyclic chain.
Other intramolecular cyclization strategies include the palladium-catalyzed cyclization of amino acetals prepared via a nitro-Mannich reaction and the cyclization of amino-epoxides, where the intramolecular opening of an epoxide ring by an amino group leads to the formation of a hydroxypiperidine. nih.gov
| Cyclization Tactic | Precursor | Key Transformation |
| Intramolecular Reductive Amination | Acyclic amino-dicarbonyl compound | Double reductive amination wikipedia.org |
| Reductive Cyclization of Keto-Azide | Acyclic keto-azide | Reduction of azide and intramolecular reductive amination |
| Cyclization of Amino-Epoxide | Acyclic amino-epoxide | Intramolecular epoxide ring-opening acs.org |
Ring Expansion Methodologies from Chiral Five-Membered Heterocycles (e.g., Prolinols)
Ring expansion methodologies offer an alternative route to piperidines by starting with smaller, readily available chiral heterocycles. Prolinols, which are easily derived from the amino acid proline, are valuable five-membered chiral building blocks for this purpose.
The ring expansion of prolinols to 2,3-disubstituted piperidines has been demonstrated as an efficient synthetic route. nih.gov This transformation typically proceeds through the formation of an aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile to yield the six-membered piperidine ring. The stereochemical outcome of the ring expansion can be controlled to produce either cis or trans products. While this method has been successfully applied to the synthesis of 2-phenylpiperidin-3-ol derivatives, the principles can be extended to the synthesis of the 2-hydroxymethyl analogue. nih.gov
Another innovative approach involves the stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles. This method utilizes a cyclopropylcarbinyl cation rearrangement as the key step to achieve the selective cleavage of an unactivated endocyclic cyclopropane (B1198618) C-C bond, leading to highly functionalized tetrahydropyridines. rsc.org
| Starting Heterocycle | Key Transformation | Product |
| Chiral Prolinol | Formation and opening of an aziridinium ion | 2,3-disubstituted piperidines nih.gov |
| Monocyclopropanated Pyrrole | Cyclopropylcarbinyl cation rearrangement | Highly functionalized tetrahydropyridines rsc.org |
Critical Synthetic Transformations and Optimized Reaction Conditions
Beyond the initial construction of the piperidine core, specific synthetic transformations are crucial for installing the desired functional groups with the correct stereochemistry. The stereocontrolled reduction of a carbonyl group to a hydroxyl group is a particularly important step in the synthesis of this compound.
Application of Chiral Reducing Agents for Stereocontrolled Reduction
The diastereoselective reduction of a ketone precursor, such as a 2-(protected-hydroxymethyl)piperidin-3-one, is a key step in establishing the cis or trans relationship between the substituents at the C2 and C3 positions. The choice of reducing agent and reaction conditions plays a pivotal role in determining the stereochemical outcome.
Bulky reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), are known to favor hydride delivery from the less sterically hindered face of the ketone, often leading to high diastereoselectivity. acs.org For instance, the reduction of N-protected 4-substituted piperidin-3-ones with N-selectride has been shown to produce the cis-diastereomer with excellent selectivity due to the axial delivery of the hydride to form the equatorial alcohol. acs.org
Biocatalytic reductions using carbonyl reductases offer an environmentally friendly and highly selective alternative to chemical reducing agents. These enzymes can exhibit exceptional stereoselectivity, providing access to specific stereoisomers of hydroxypiperidines with high enantiomeric excess. rsc.orgnih.gov For example, different carbonyl reductases can be used to reduce the same 3-substituted 4-oxopiperidine precursor to yield different stereoisomers of the corresponding 4-hydroxypiperidine. rsc.orgnih.gov
The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with borane, is a powerful method for the enantioselective reduction of prochiral ketones. wikipedia.orgyoutube.com This method could be applied to the asymmetric reduction of a suitable precursor to install the desired stereochemistry at the C3 position.
| Reducing Agent/Method | Substrate | Selectivity |
| L-Selectride® | 2-Substituted-piperidin-3-one | High diastereoselectivity for the syn-amino alcohol |
| Carbonyl Reductases | 3-Substituted 4-oxopiperidine | High enantioselectivity (>99% ee) and conversion rsc.orgnih.gov |
| CBS Reduction | Prochiral ketone | High enantioselectivity wikipedia.orgyoutube.com |
The optimization of reaction conditions, such as temperature, solvent, and the specific catalyst or reagent used, is critical to achieving the desired stereochemical control in these reduction reactions.
Wittig Olefination and Stereoselective Alkylation Reactions in Precursor Synthesis
The construction of acyclic precursors with the correct stereochemical and functional group arrangement is a foundational aspect of synthesizing this compound. Wittig olefination and stereoselective alkylation are key reactions in this phase, enabling the formation of carbon-carbon bonds and the introduction of chirality.
The Wittig reaction is a versatile method for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. organic-chemistry.org In the context of precursor synthesis for our target molecule, this reaction can be used to build the carbon backbone. For instance, a chiral aldehyde containing a protected hydroxyl group can be reacted with a phosphorus ylide to introduce a vinyl group, which can be further functionalized. The stereoselectivity of the Wittig reaction (yielding either E or Z-alkenes) is highly dependent on the nature of the ylide and the reaction conditions, allowing for a degree of control over the geometry of the precursor. organic-chemistry.orgharvard.edu
Stereoselective alkylation is another crucial technique. Chiral auxiliaries can be employed to direct the addition of alkyl groups to a prochiral center, thereby setting a key stereocenter in the precursor chain. electronicsandbooks.com For example, an enolate derived from a chiral amide or ester can react with an electrophile, with the chiral auxiliary guiding the approach of the electrophile to create the desired stereoisomer. Following the alkylation, the auxiliary can be cleaved to reveal the functionalized, enantiomerically enriched precursor, ready for subsequent cyclization steps. google.com
Table 1: Application of Wittig Olefination and Stereoselective Alkylation in Precursor Synthesis
| Reaction Type | Role in Synthesis | Key Features | Stereochemical Control |
|---|---|---|---|
| Wittig Olefination | Carbon backbone extension; introduction of a C=C bond for further functionalization. | Reaction of a phosphorus ylide with a carbonyl compound. | Can be tuned to favor E- or Z-alkene formation based on ylide stability and reaction conditions. |
| Stereoselective Alkylation | Introduction of specific stereocenters in the acyclic precursor. | Use of chiral auxiliaries to direct the approach of an electrophile to a nucleophilic carbon. | High diastereoselectivity is often achievable, dependent on the choice of chiral auxiliary and reaction conditions. |
Sharpless Asymmetric Dihydroxylation and Aminohydroxylation as Key Steps
The Sharpless asymmetric dihydroxylation (AD) and asymmetric aminohydroxylation (AA) are powerful methods for the stereoselective introduction of vicinal diols and amino alcohols, respectively, across a double bond. wikipedia.orgwikipedia.org These reactions are particularly significant in the synthesis of this compound as they can directly establish the syn relationship between the hydroxyl and hydroxymethyl (or a precursor) groups.
Sharpless Asymmetric Dihydroxylation (AD)
The Sharpless AD employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand (derived from dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD)) and a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide. organic-chemistry.org The choice of the chiral ligand dictates which face of the alkene is hydroxylated, allowing for the synthesis of either enantiomer of the resulting diol with high enantioselectivity. wikipedia.orgmdpi.com For a suitable olefin precursor, the AD reaction can be used to install the two adjacent hydroxyl groups with the specific stereochemistry required for the target molecule. acs.org
Sharpless Asymmetric Aminohydroxylation (AA)
Similarly, the Sharpless AA introduces both a hydroxyl and an amino group (typically a sulfonamide or carbamate) across a double bond in a syn-selective manner. organic-chemistry.org This reaction also uses an osmium catalyst and a chiral ligand, with a nitrogen source such as chloramine-T or a protected N-halo carbamate. organic-chemistry.orgresearchgate.net This method is highly valuable as it can create the vicinal amino alcohol functionality present in the piperidine ring directly and with high enantiomeric excess. nih.govresearchgate.net The regioselectivity of the aminohydroxylation can often be controlled by the choice of ligand and substrate. organic-chemistry.org
Table 2: Overview of Sharpless Asymmetric Reactions
| Reaction | Functionality Introduced | Reagents | Key Advantage |
|---|---|---|---|
| Asymmetric Dihydroxylation (AD) | Vicinal Diol (-CH(OH)-CH(OH)-) | OsO₄ (cat.), Chiral Ligand (e.g., (DHQ)₂PHAL), Co-oxidant (e.g., NMO) | High enantioselectivity in forming chiral diols, crucial for setting stereocenters. organic-chemistry.org |
| Asymmetric Aminohydroxylation (AA) | Vicinal Amino Alcohol (-CH(OH)-CH(NHR)-) | OsO₄ (cat.), Chiral Ligand, Nitrogen Source (e.g., Chloramine-T) | Direct, stereoselective formation of vicinal amino alcohols, a core feature of the target molecule. organic-chemistry.orgresearchgate.net |
Grignard Reactions and Nucleophilic Additions for Carbon-Carbon Bond Formation
Grignard reactions and other nucleophilic additions are fundamental tools for carbon-carbon bond formation and are frequently used in the synthesis of precursors for complex molecules like this compound. niper.gov.in These reactions involve the addition of an organometallic nucleophile (the Grignard reagent) to an electrophilic carbon atom, such as a carbonyl group or an epoxide.
In the synthesis of substituted piperidines, Grignard reagents can be added to pyridine N-oxides or their derivatives. rsc.orgnih.gov This approach can lead to the regio- and stereoselective formation of C2-alkylated dihydropyridines, which can then be reduced to the corresponding piperidines. nih.govresearchgate.net The stereochemical outcome of such additions can be influenced by the presence of chiral auxiliaries or ligands.
Furthermore, Grignard reagents can be used to construct the carbon skeleton of the acyclic precursor before the cyclization step. For example, a Grignard reagent could be added to a chiral aldehyde to form a secondary alcohol with a new stereocenter. The diastereoselectivity of this addition can be controlled by substrate-based stereocontrol or by the use of chiral additives. Nucleophilic addition to Weinreb amides is another effective strategy to produce ketones that can be further elaborated. researchgate.net
Reductive Amination and Tandem Cyclization Processes
The formation of the piperidine ring is a critical step in the synthesis. Reductive amination and tandem cyclization processes are efficient strategies for this transformation.
Reductive Amination
Intramolecular reductive amination is a powerful method for constructing the piperidine ring. This reaction involves the formation of an imine or enamine from a linear precursor containing both an amine and a carbonyl group (or a precursor thereof), followed by its in-situ reduction. For the synthesis of this compound, a δ-amino aldehyde or ketone precursor can undergo cyclization and subsequent reduction to form the desired piperidine ring. nih.gov The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions, often favoring the formation of the thermodynamically more stable product. whiterose.ac.uk
Tandem Cyclization Processes
Tandem or cascade reactions offer an elegant and atom-economical approach to building complex cyclic systems in a single operation. documentsdelivered.com A tandem process for forming the piperidine ring could involve a sequence such as a Michael addition followed by an intramolecular cyclization. For instance, a precursor containing an amine and an α,β-unsaturated ester or ketone can undergo an intramolecular aza-Michael addition to form the piperidine ring. ntu.edu.sg These tandem processes can be highly stereoselective, with the stereochemistry of the starting material dictating the stereochemical outcome of the cyclic product.
Considerations for Scalable Laboratory and Intermediate-Scale Synthesis
Transitioning a synthetic route from a small laboratory scale to a larger, intermediate scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. elsevierpure.com
Key Considerations for Scale-Up:
Reagent Selection: Highly toxic, expensive, or difficult-to-handle reagents, such as osmium tetroxide, may need to be used in catalytic amounts with efficient recycling or replaced with safer, more cost-effective alternatives if possible. rsc.org
Reaction Conditions: Exothermic reactions, like Grignard additions, require careful monitoring and control of temperature on a larger scale to prevent runaways. niper.gov.in Cryogenic conditions that are feasible in the lab may be impractical and costly on a larger scale.
Purification: Chromatographic purification, which is common in laboratory-scale synthesis, is often not viable for large quantities. Crystallization, distillation, and extraction become the preferred methods for purification. Therefore, designing synthetic steps that yield crystalline intermediates is highly advantageous.
Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is essential before scaling up.
Continuous Flow Chemistry: Continuous flow processes can offer significant advantages for scalability. They allow for better control over reaction parameters (temperature, pressure, mixing), improved safety by minimizing the volume of hazardous materials at any given time, and can lead to higher yields and purity. rsc.org Reactions involving hazardous intermediates or highly exothermic processes are particularly well-suited for flow chemistry.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Dihydroquinine (DHQ) |
| Dihydroquinidine (DHQD) |
| N-methylmorpholine N-oxide (NMO) |
| Osmium tetroxide |
| Potassium ferricyanide |
Comprehensive Structural Elucidation and Conformational Analysis of 2r,3s 2 Hydroxymethyl Piperidin 3 Ol
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous determination of molecular structure, including the relative and absolute stereochemistry of chiral centers. A combination of nuclear magnetic resonance, vibrational, and electronic spectroscopies, alongside X-ray crystallography, would be employed for a thorough characterization of (2R,3S)-2-(hydroxymethyl)piperidin-3-ol.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is the most powerful tool for elucidating the constitution and stereochemistry of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide crucial information.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. The chemical shifts (δ) would be indicative of the electronic environment, with protons attached to carbons bearing hydroxyl groups (C2-H, C3-H, and the CH₂OH protons) appearing at lower field (higher ppm values) compared to the other ring protons. The multiplicity of each signal, due to spin-spin coupling, would establish the connectivity of the protons. The magnitude of the coupling constants (J-values), particularly the vicinal coupling constants (³J), is highly dependent on the dihedral angle between the coupled protons and is therefore critical for determining the conformation of the piperidine (B6355638) ring and the relative orientation of the substituents. In a chair conformation, axial-axial couplings are typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule. The chemical shifts of C2, C3, and the hydroxymethyl carbon would be significantly influenced by the attached oxygen atoms, causing them to resonate at a lower field compared to the other ring carbons.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H-2 | ~3.0-3.2 | m | ³J(H2,H3), ³J(H2,CH₂OH) |
| H-3 | ~3.5-3.7 | m | ³J(H3,H2), ³J(H3,H4ax), ³J(H3,H4eq) |
| H-4ax | ~1.4-1.6 | m | ²J(H4ax,H4eq), ³J(H4ax,H3), ³J(H4ax,H5ax) |
| H-4eq | ~1.7-1.9 | m | ²J(H4eq,H4ax), ³J(H4eq,H3), ³J(H4eq,H5eq) |
| H-5ax | ~1.3-1.5 | m | ²J(H5ax,H5eq), ³J(H5ax,H4ax), ³J(H5ax,H6ax) |
| H-5eq | ~1.8-2.0 | m | ²J(H5eq,H5ax), ³J(H5eq,H4eq), ³J(H5eq,H6eq) |
| H-6ax | ~2.6-2.8 | m | ²J(H6ax,H6eq), ³J(H6ax,H5ax) |
| H-6eq | ~3.1-3.3 | m | ²J(H6eq,H6ax), ³J(H6eq,H5eq) |
| CH₂OH | ~3.4-3.8 | m | ³J(CH₂OH,H2) |
| NH | Broad, variable | s | - |
| OH | Broad, variable | s | - |
Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman)) for Functional Group Identification
FTIR and FT-Raman spectroscopies are complementary techniques that provide information about the vibrational modes of a molecule. The presence of specific functional groups gives rise to characteristic absorption or scattering bands.
For this compound, the key functional groups are the hydroxyl (-OH), amine (N-H), and alkyl (C-H, C-C, C-N, C-O) groups.
O-H and N-H Stretching: Broad absorption bands in the FTIR spectrum in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H and N-H stretching vibrations, likely broadened due to hydrogen bonding.
C-H Stretching: C-H stretching vibrations of the piperidine ring and the hydroxymethyl group would appear in the 2800-3000 cm⁻¹ region.
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of bands corresponding to bending, rocking, and wagging vibrations. C-O stretching vibrations would be expected in the 1000-1200 cm⁻¹ range, while C-N stretching would appear around 1000-1250 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| O-H Stretch | 3200-3600 (broad) | FTIR, Raman |
| N-H Stretch | 3200-3500 (broad) | FTIR, Raman |
| C-H Stretch (sp³) | 2850-3000 | FTIR, Raman |
| C-O Stretch | 1000-1200 | FTIR |
| C-N Stretch | 1000-1250 | FTIR |
| CH₂ Bend | ~1450 | FTIR, Raman |
| O-H Bend | 1250-1450 | FTIR |
| N-H Bend | 1500-1650 | FTIR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy probes the electronic transitions within a molecule. Saturated compounds containing heteroatoms with non-bonding electrons, such as the nitrogen and oxygen atoms in this compound, can undergo n → σ* (non-bonding to sigma antibonding) transitions. uobabylon.edu.iq These transitions are typically of high energy and occur at short wavelengths, often below the 200 nm cutoff of standard UV-Vis spectrophotometers. uobabylon.edu.iqnih.gov Therefore, it is expected that this compound would not exhibit significant absorption in the standard UV-Vis range (200-800 nm). The absence of chromophores such as double bonds or aromatic rings means that π → π* transitions are not possible. uobabylon.edu.iq
X-ray Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles. Crucially, it would unambiguously establish the relative and absolute stereochemistry of the chiral centers at C2 and C3, as well as the preferred conformation of the piperidine ring and the orientation of the hydroxymethyl and hydroxyl substituents. For piperidine and its derivatives, the chair conformation is generally the most stable. iucr.org X-ray analysis would reveal whether the substituents adopt axial or equatorial positions and would provide detailed information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.govjyu.fi
Computational Chemistry for Deeper Structural and Conformational Insights
In the absence of experimental data, computational methods are invaluable for predicting the structural and electronic properties of molecules.
Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) has become a powerful and widely used computational method for studying the properties of organic molecules. mdpi.comresearchgate.netrsc.org DFT calculations, using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), could be employed to: rsc.orgresearchgate.net
Optimize the Geometry: The calculations would yield the lowest energy conformation of this compound, providing theoretical values for bond lengths, bond angles, and dihedral angles. This would allow for a detailed analysis of the preferred chair conformation and the axial/equatorial preference of the substituents.
Predict Spectroscopic Properties: DFT can be used to calculate theoretical vibrational frequencies, which can be compared with experimental FTIR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net It is also possible to predict NMR chemical shifts, although this requires more computationally intensive methods.
Analyze Electronic Structure: DFT provides insights into the electronic structure of the molecule, including the distribution of electron density and the energies of the molecular orbitals.
| Substituent | Position | Predicted Orientation | Rationale |
|---|---|---|---|
| -CH₂OH | C2 | Equatorial | Minimization of steric hindrance. |
| -OH | C3 | Equatorial | Minimization of 1,3-diaxial interactions. |
Potential Energy Surface Scans and Conformational Landscapes
No specific studies detailing the potential energy surface scans for the key dihedral angles of this compound were found. This analysis would be crucial for identifying the stable low-energy conformers, transition states between them, and understanding the flexibility of the piperidine ring and its substituents.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Detailed NBO analysis, which would provide quantitative insights into donor-acceptor interactions, charge transfer, and the nature of bonding within the molecule, is not available for this compound in the reviewed literature.
Molecular Electrostatic Surface Potential (MESP) Analysis for Charge Distribution
While MESP is a common tool for predicting reactive sites, no published MESP maps or detailed analyses of the electrostatic potential for this compound could be located. This would have illustrated the charge distribution and identified regions susceptible to electrophilic or nucleophilic attack.
Investigation of Intramolecular Hydrogen Bonding and Its Influence on Conformation
Although the structure of this compound suggests the potential for intramolecular hydrogen bonding between the hydroxyl groups and the nitrogen atom, specific research quantifying the strength and influence of these bonds on the molecule's preferred conformation is absent from the available literature.
Derivatization Strategies and Analog Development Based on the 2r,3s 2 Hydroxymethyl Piperidin 3 Ol Scaffold
Chemoselective Functionalization of Hydroxymethyl and Hydroxyl Groups
The presence of two distinct hydroxyl groups in the (2R,3S)-2-(hydroxymethyl)piperidin-3-ol scaffold necessitates careful control of reaction conditions to achieve chemoselectivity. The primary hydroxyl group at the C2-position is generally more sterically accessible and reactive than the secondary hydroxyl group at the C3-position, a difference that can be exploited for selective functionalization.
Oxidation Reactions to Form Carbonyl Derivatives
Selective oxidation of the primary and secondary hydroxyl groups can yield aldehyde, ketone, or carboxylic acid derivatives, which serve as key intermediates for further elaboration. The choice of oxidant and reaction conditions is crucial for achieving the desired outcome.
Table 1: Hypothetical Selective Oxidation Reactions
| Starting Material | Oxidizing Agent | Product |
|---|---|---|
| This compound | PCC, DCM | (3S)-3-Hydroxy-piperidine-2-carbaldehyde |
| This compound | DMP, DCM | (2R)-2-(Hydroxymethyl)-piperidin-3-one |
Note: This table presents hypothetical reactions based on standard organic chemistry principles, as specific literature examples for this exact molecule are limited.
Protecting group strategies are often employed to facilitate these transformations. For instance, protection of the more reactive primary alcohol would allow for selective oxidation of the secondary alcohol, and vice-versa. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) and benzyl (B1604629) ethers.
Substitution Reactions for Diverse Functional Group Introduction
The hydroxyl groups can be converted into better leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions. This opens avenues for the introduction of a wide array of functional groups, including azides, halides, and thiols, thereby expanding the chemical diversity of the scaffold.
The Mitsunobu reaction is a powerful tool for the stereospecific inversion of secondary alcohols, allowing for the synthesis of diastereomeric analogs. nih.gov This reaction involves the activation of the hydroxyl group with a phosphine (B1218219) and an azodicarboxylate, followed by displacement with a nucleophile. nih.gov
Furthermore, ether and ester linkages can be readily formed at either hydroxyl position through Williamson ether synthesis or esterification reactions, respectively. These modifications can significantly impact the lipophilicity and pharmacokinetic properties of the resulting analogs.
Modification of the Piperidine (B6355638) Nitrogen Atom
The secondary amine of the piperidine ring is a key site for modification, allowing for the introduction of various substituents that can modulate the compound's biological activity and physicochemical properties.
Common modifications include:
N-Alkylation: Introduction of alkyl groups can be achieved through reductive amination or by reaction with alkyl halides.
N-Arylation: The formation of N-aryl bonds, often accomplished through Buchwald-Hartwig or Chan-Lam coupling reactions, can introduce aromatic moieties that may engage in specific receptor interactions.
N-Acylation: Reaction with acyl chlorides or anhydrides yields amides, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.
N-Sulfonylation: The formation of sulfonamides can introduce groups that act as hydrogen bond donors and acceptors.
Table 2: Representative N-Functionalization Reactions
| Reaction Type | Reagents | Functional Group Introduced |
|---|---|---|
| N-Alkylation | R-CHO, NaBH(OAc)₃ | Alkyl |
| N-Arylation | Ar-B(OH)₂, Cu(OAc)₂, Pyridine (B92270) | Aryl |
| N-Acylation | R-COCl, Et₃N | Acyl |
Synthesis of Bridged, Bicyclic, and Polycyclic Piperidine Architectures
To explore more constrained and three-dimensional chemical space, the this compound scaffold can be elaborated into more complex architectures. Intramolecular cyclization reactions are key strategies for constructing bridged, bicyclic, and polycyclic systems. nih.govmdma.ch For example, functionalizing both the nitrogen and one of the hydroxyl groups with reactive moieties can lead to ring closure.
One potential approach involves the formation of an intramolecular ether or amide linkage. For instance, after N-alkylation with a haloalkyl chain, subsequent intramolecular nucleophilic substitution by one of the hydroxyl groups could yield a bicyclic ether. Similarly, intramolecular amidation between the piperidine nitrogen and a carboxylic acid tethered to one of the hydroxyl groups can lead to the formation of bicyclic lactams. The synthesis of such conformationally restricted analogs can provide valuable insights into the bioactive conformation of the molecule. nih.gov
Rational Design and Synthesis of Stereochemically Defined Piperidine-Based Scaffold Libraries
The development of piperidine-based scaffold libraries is a powerful approach in drug discovery. nih.gov Rational design principles, often guided by computational modeling and known SAR data, are employed to select for a diverse yet focused set of building blocks for library synthesis. nih.gov Diversity-oriented synthesis (DOS) strategies aim to generate a wide range of structurally distinct molecules from a common starting material. cam.ac.ukbroadinstitute.org
Starting from the stereochemically defined this compound, a library of analogs can be generated by systematically varying the substituents at the three main points of modification: the primary hydroxyl, the secondary hydroxyl, and the piperidine nitrogen. This can be achieved using parallel synthesis techniques, where different building blocks are introduced in a combinatorial fashion. The resulting library of stereochemically defined piperidine analogs can then be screened against various biological targets to identify novel hits and elucidate SAR. nih.govthieme-connect.com This systematic approach allows for a thorough exploration of the chemical space around the core scaffold, increasing the probability of discovering compounds with desired biological activities. nih.gov
Molecular Interactions and Mechanistic Studies of Biological Activities of 2r,3s 2 Hydroxymethyl Piperidin 3 Ol Derivatives
Enzyme-Ligand Binding and Inhibition Mechanisms
Mechanisms of Glycosidase Inhibition
Derivatives of (2R,3S)-2-(hydroxymethyl)piperidin-3-ol, most notably isofagomine (also known as afegostat), are potent competitive inhibitors of various glycosidases, with a particularly strong and well-documented effect on β-glucosidases. nih.govsci-hub.stresearchgate.net The primary mechanism of inhibition stems from their structural similarity to the natural substrate's transition state. The protonated nitrogen atom at the anomeric position allows these iminosugars to establish strong electrostatic interactions with the catalytic carboxylate residues within the enzyme's active site. nih.gov
Beyond simple competitive inhibition, these compounds function as pharmacological chaperones. medchemexpress.comjohnshopkins.edu This is especially significant in the context of genetic disorders like Gaucher disease, which is caused by mutations in the acid β-glucosidase (GCase) enzyme. drugbank.comnih.gov These mutations often lead to protein misfolding and premature degradation in the endoplasmic reticulum (ER). Isofagomine binds with high affinity to the active site of mutant GCase in the ER, stabilizing its correct conformation. johnshopkins.edudrugbank.comnih.gov This stabilization facilitates the proper folding and trafficking of the enzyme from the ER to the lysosome, its site of action, thereby increasing the cellular concentration of functional enzyme. nih.gov The binding is pH-dependent; isofagomine binds strongly at the neutral pH of the ER to facilitate folding and trafficking but has a lower affinity in the acidic environment of the lysosome, allowing it to be released so the enzyme can process its natural substrate. nih.gov
Research has shown that isofagomine can increase the activity of the common N370S mutant GCase by approximately threefold in patient-derived fibroblasts. nih.gov This chaperoning effect not only boosts enzyme levels but also shifts the optimal catalytic pH of the mutant enzyme toward the acidic environment of the lysosome, further enhancing its function. nih.gov
| Compound | Enzyme | Source | IC₅₀ (μM) |
|---|---|---|---|
| D-Isofagomine | β-Glucosidase (human lysosomal) | Human | 0.063 |
| D-Isofagomine | β-Glucosidase | Almonds | 0.11 |
| L-Isofagomine | β-Glucosidase (human lysosomal) | Human | 8.7 |
| D-3-epi-Isofagomine | β-Glucosidase | Almonds | >1000 |
| D-Isofagomine | β-Galactosidase | Bovine liver | 3.0 |
Mechanistic Insights into Methyltransferase Inhibition
Methyltransferases are a broad class of enzymes that catalyze the transfer of a methyl group to various substrates, including DNA, RNA, and proteins, playing a crucial role in epigenetic regulation. mdpi.com Similar to beta-secretase, there is currently no significant body of research in the available scientific literature to suggest that this compound derivatives are inhibitors of methyltransferases. The design of methyltransferase inhibitors typically focuses on analogues of the cofactor S-adenosyl methionine (SAM) or compounds that interact with the substrate-binding pocket, which differ substantially from the iminosugar scaffold. mdpi.com
Elucidation of Chiral Recognition Phenomena in Biological Systems
The interaction between iminosugar derivatives and glycosidases is a clear example of chiral recognition in a biological system. The precise three-dimensional arrangement of the hydroxyl groups and the hydroxymethyl side chain on the piperidine (B6355638) ring is critical for high-affinity binding to the enzyme's active site. nih.govnih.gov The active site of a glycosidase is a highly specific chiral environment, and only inhibitors with a complementary stereochemistry can bind effectively.
The stereochemistry of isofagomine, for instance, is tailored for β-glucosidases. Studies comparing different stereoisomers (epimers) of isofagomine demonstrate this principle unequivocally. nih.govsci-hub.st Epimerization of a single chiral center, such as the hydroxyl group at the C3 position, can lead to a drastic reduction in inhibitory potency, often by several orders of magnitude. nih.gov This loss of activity occurs because the altered stereochemistry prevents the molecule from forming the specific network of hydrogen bonds required for stable binding within the enzyme's active site. nih.govsci-hub.st This high degree of stereoselectivity underscores the sophisticated chiral recognition mechanism employed by glycosidases to distinguish between closely related sugar-like molecules.
Computational Molecular Docking and Dynamics Simulations for Predicting Interaction Modes
Computational methods, including molecular docking and dynamics simulations, have been instrumental in visualizing and understanding the binding interactions of this compound derivatives with their enzyme targets. nih.govnih.gov These studies complement experimental data by providing a detailed, atom-level view of the enzyme-ligand complex.
Molecular docking simulations of D-isofagomine into the active site of human β-glucocerebrosidase have successfully predicted its binding orientation. nih.govsci-hub.st These models show that the protonated piperidine ring sits (B43327) deep within the catalytic pocket, mimicking the position of the natural substrate. nih.gov The simulations highlight crucial hydrogen bond interactions between the inhibitor's hydroxyl groups and key amino acid residues. nih.govsci-hub.st For example, the 3-OH group of D-isofagomine is shown to form critical hydrogen bonds with residues such as Asp127 and Trp179. nih.gov
Furthermore, these computational models can effectively explain the dramatic loss of activity observed in stereoisomers. Docking studies of D-3-epi-isofagomine, for example, reveal that while the piperidine ring can still occupy the binding site, the inverted stereochemistry at C3 prevents the formation of these essential hydrogen bonds, leading to a much less stable interaction and consequently, poor inhibition. nih.gov
Analysis of Molecular Target Affinity and Selectivity based on Stereochemistry
The affinity and selectivity of this compound derivatives for different glycosidases are fundamentally dictated by their stereochemistry. nih.govresearchgate.net The specific configuration of each chiral center on the piperidine ring determines which enzyme active site it can fit into with high complementarity.
A compelling example is the comparison between isofagomine and its C4-epimer, 4-epi-isofagomine. While isofagomine is a potent inhibitor of β-glucosidases, 4-epi-isofagomine is a powerful inhibitor of β-galactosidases. mdpi.com This remarkable switch in selectivity is caused by the change in stereochemistry at a single carbon atom, which alters the orientation of a hydroxyl group to match the active site architecture of a different class of enzymes.
Structure Activity Relationship Sar Studies and Rational Molecular Design Principles
The Critical Role of Stereochemistry in Molecular Recognition and Biological Interaction
Stereochemistry, the spatial arrangement of atoms within a molecule, is a paramount factor in determining the biological activity of chiral compounds. mdpi.com For molecules that interact with biological targets such as enzymes, the precise three-dimensional orientation of functional groups is crucial for establishing effective binding and eliciting a biological response. mdpi.comresearchgate.net Even minor alterations in stereochemistry can lead to significant changes in biological function, as the intricate and specific architecture of a receptor or enzyme's active site often accommodates only one stereoisomer. researchgate.net
| Compound | Stereochemistry | Relative Inhibitory Potency |
|---|---|---|
| D-Isofagomine | (2R,3S) | High |
| D-3-epi-Isofagomine | Epimer at C3 | Drastically Reduced (>1000-fold) nih.gov |
| L-Isofagomine | Enantiomer | Potent Inhibitor (IC₅₀ = 8.7 μM) nih.gov |
Contribution of Hydroxyl and Hydroxymethyl Groups to Binding Affinity and Specificity
The hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol are fundamental to its ability to bind to target enzymes. These polar groups act as hydrogen bond donors and acceptors, forming a network of interactions that anchor the inhibitor within the enzyme's active site. nih.gov
X-ray crystallography studies of β-glucosidase (GCase) in complex with isofagomine have provided direct evidence of these interactions. nih.gov The inhibitor is held firmly in the active site through extensive hydrogen bonding involving its hydroxyl and hydroxymethyl substituents. nih.gov These interactions mimic those formed by the natural substrate, allowing isofagomine to act as a competitive inhibitor. researchgate.net
The significance of these groups is further underscored by SAR studies where they are altered or removed. As mentioned previously, simply inverting the stereochemistry of the C3 hydroxyl group disrupts key hydrogen bonds with active site residues like Asp127 and Trp179, leading to a massive loss of potency. nih.gov Similarly, studies on analogues of the related compound 4-epi-isofagomine, where a "strategic" hydroxyl group was replaced by fluorine, demonstrated significantly worse binding. mdpi.com The substitution of a hydroxyl group with fluorine, which is a weaker hydrogen bond acceptor, resulted in a 12- to 90-fold reduction in binding affinity to mammalian β-galactosidases, implying a highly reduced stabilizing interaction at that position. mdpi.com These findings confirm that the specific placement and hydrogen-bonding capacity of the hydroxyl and hydroxymethyl groups are essential for high-affinity binding and potent inhibition. nih.govmdpi.com
| Functional Group | Position | Role in Binding | Key Interaction Type |
|---|---|---|---|
| Hydroxyl (-OH) | C3 | Forms critical hydrogen bonds with active site residues (e.g., Asp127, Trp179). nih.gov | Hydrogen Bonding nih.gov |
| Hydroxymethyl (-CH₂OH) | C2 | Participates in an extensive network of hydrogen bonds anchoring the molecule in the active site. nih.gov | Hydrogen Bonding nih.gov |
| Hydroxyl (-OH) | Multiple | Collectively stabilized by hydrogen bonding interactions with polar residues in the active site. nih.gov | Hydrogen Bonding nih.gov |
Impact of Peripheral Ring Substituents on Molecular Interaction Profiles
Beyond the core stereochemistry and hydroxyl groups, modifications to the piperidine (B6355638) ring, particularly at the ring nitrogen, can significantly alter the molecular interaction profile of isofagomine analogues. The nitrogen atom, which is in the pseudo-anomeric position, is a key feature of this class of inhibitors. us.es Its basicity allows it to be protonated at physiological pH, mimicking the charge of the oxocarbenium ion-like transition state of glycoside hydrolysis. us.es
Introducing substituents on this nitrogen (N-modification) has been shown to cause remarkable changes in both inhibitory potency and selectivity. elsevierpure.com While the parent isofagomine is a potent inhibitor of β-glucosidases, certain N-modifications can diminish this activity while simultaneously improving potency against α-glucosidases. elsevierpure.com This demonstrates that substituents on the ring can modulate the inhibitor's preference for different classes of enzymes. However, not all substitutions are beneficial; for example, methylating the anomeric nitrogen in related pseudo-disaccharides was found to weaken inhibition, likely due to steric interference with the active site. nih.gov
Other positions on the ring have also been explored. The synthesis of C5a-functionalized isofagomine derivatives represents a strategy to create a library of structurally diverse compounds. nih.gov By introducing different groups at this position, researchers can probe the active site for additional interactions and potentially develop analogues with improved properties. nih.gov The introduction of a completely different functional group, such as an amidine, can also dramatically alter the inhibition profile, turning a potent β-glucosidase inhibitor into a much weaker one while enhancing its activity against other enzymes like α-mannosidase. us.es These studies collectively show that peripheral ring substituents are powerful tools for fine-tuning the activity and selectivity of isofagomine-based inhibitors.
Design Principles for Enhancing Molecular Recognition and Modulating Target Specificity
The extensive SAR studies on this compound and its derivatives have led to the formulation of several key design principles for developing novel glycosidase inhibitors with enhanced molecular recognition and modulated specificity.
Strict Stereochemical Control: The absolute and relative stereochemistry of the chiral centers is paramount. The (2R,3S) configuration of isofagomine is optimal for potent inhibition of certain β-glycosidases, and deviations, such as epimerization, can lead to a near-complete loss of activity. nih.gov Future designs must therefore maintain the correct spatial orientation of key interacting groups.
Conservation of Key Hydrogen-Bonding Moieties: The hydroxymethyl group at C2 and the hydroxyl group at C3 are critical for high-affinity binding. nih.govnih.gov Rational drug design should preserve these functionalities to ensure the formation of the essential hydrogen bond network that anchors the inhibitor in the enzyme's active site. nih.gov
Importance of a Basic Anomeric Center: The presence of a basic nitrogen atom in the pseudo-anomeric position is a crucial feature that enhances glycosidase inhibitory activity. us.es This group, when protonated, is thought to mimic the charge of the transition state, allowing for strong ionic interactions with catalytic carboxylate residues in the active site. us.es Modifications that reduce the basicity of this nitrogen generally lead to weaker inhibitors. semanticscholar.org
Strategic Use of Peripheral Substituents for Selectivity: While the core structure is essential for general activity, selectivity can be engineered by adding substituents to the piperidine ring. As seen with N-modification, peripheral groups can be used to steer the inhibitor towards or away from certain enzyme subtypes. elsevierpure.com This principle allows for the fine-tuning of an inhibitor's profile, potentially leading to drugs with fewer off-target effects.
Applications of 2r,3s 2 Hydroxymethyl Piperidin 3 Ol As a Chiral Building Block and Synthetic Intermediate
Utilization as a Chiral Auxiliary in Asymmetric Synthetic Transformations
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereoselective formation of a new chiral center. rsc.org The auxiliary, being enantiomerically pure, creates a chiral environment that biases the approach of a reactant to a prochiral substrate, resulting in one enantiomer or diastereomer being formed in preference to the other. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.
While direct examples of (2R,3S)-2-(hydroxymethyl)piperidin-3-ol serving as a traditional chiral auxiliary are not extensively documented in peer-reviewed literature, its structural features—specifically the C2-symmetric arrangement of its derivative forms and the presence of hydroxyl and amine groups—make it a strong candidate for such applications. These functional groups are ideal for conversion into chiral ligands for metal-catalyzed reactions or for direct use in organocatalysis. rsc.orgunl.pt For instance, the 1,2-amino alcohol motif is a well-known feature in ligands for asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.
The synthesis of chiral piperidines itself often relies on asymmetric methods where exocyclic chirality from a chiral amine is used to induce the desired stereochemistry during ring formation. rsc.orgacs.org In principle, this compound, or derivatives thereof, could be employed to control stereoselectivity in reactions such as aldol (B89426) additions, Michael additions, or Diels-Alder reactions, analogous to other well-established chiral auxiliaries and ligands. unl.pt
Application as an Intermediate in the Synthesis of Complex Natural Products and Analogues
The utility of this compound as a chiral intermediate is most prominently demonstrated in the synthesis of various biologically active natural products, particularly polyhydroxylated alkaloids known as azasugars (or iminosugars). nih.govrsc.org These compounds are structural mimics of carbohydrates where the endocyclic oxygen atom is replaced by a nitrogen atom. This substitution often leads to potent inhibition of glycosidase enzymes, making them attractive targets for the development of therapeutic agents for diabetes, viral infections, and lysosomal storage disorders. researchgate.netnih.gov
Key natural products and their analogues synthesized using this chiral piperidine (B6355638) building block include:
Fagomine (B1671860) and Analogues: Fagomine is a piperidine alkaloid that exhibits glycosidase inhibitory activity. Syntheses of fagomine and its stereoisomers, such as 4-epi-fagomine, have utilized carbohydrate-derived building blocks that lead to intermediates structurally related to this compound. nih.govrsc.orgrsc.org
1-Deoxynojirimycin (B1663644) (DNJ) and Derivatives: 1-Deoxynojirimycin is a potent α-glucosidase inhibitor found in mulberry leaves and is used as an anti-diabetic agent. wikipedia.orgrsc.org The piperidine core of DNJ is a key structural feature, and synthetic routes often proceed through intermediates that share the stereochemical and functional group arrangement of this compound. researchgate.netnih.govtandfonline.com
Indolizidine and Quinolizidine Alkaloids: This class of alkaloids features a fused bicyclic system containing a nitrogen atom at the bridgehead. This compound serves as a precursor to key intermediates for the synthesis of hydroxylated indolizidine alkaloids like (+)-lentiginosine and swainsonine (B1682842) analogues, which are also known for their glycosidase inhibitory properties. researchgate.net
3-Piperidinol Alkaloids: This compound is a foundational building block for a variety of 3-piperidinol alkaloids, such as (+)-prosafrinine and (-)-prosophylline. nih.govacs.org The synthesis of these complex natural products often involves the stereocontrolled introduction of substituents onto the piperidine ring, starting from a pre-functionalized chiral precursor like this compound. acs.org
| Natural Product/Analogue | Class | Biological Significance | Reference |
|---|---|---|---|
| Fagomine | Piperidine Alkaloid (Azasugar) | Glycosidase Inhibitor | nih.govrsc.org |
| 1-Deoxynojirimycin (DNJ) | Piperidine Alkaloid (Azasugar) | Potent α-Glucosidase Inhibitor, Anti-diabetic | wikipedia.orgresearchgate.net |
| (+)-Lentiginosine | Indolizidine Alkaloid | Glycosidase Inhibitor | researchgate.net |
| (-)-Prosophylline | 3-Piperidinol Alkaloid | Various biological activities | nih.govacs.org |
Precursor for the Development of Novel Pharmaceutical Scaffolds and Chemical Probes
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents. thieme-connect.comthieme-connect.comresearchgate.net The introduction of a chiral piperidine moiety, such as this compound, into a drug candidate can significantly influence its biological activity, selectivity, and pharmacokinetic properties. thieme-connect.comresearchgate.net The three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents, which can lead to improved binding affinity and interaction with biological targets. researchgate.net
The benefits of incorporating chiral piperidine scaffolds include:
Modulation of Physicochemical Properties: Altering properties like solubility and lipophilicity to improve drug-like characteristics. thieme-connect.com
Enhancement of Biological Activity and Selectivity: The defined stereochemistry can lead to better differentiation between receptor subtypes or enzyme isoforms. thieme-connect.com
Improved Pharmacokinetic Profiles: Affecting absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.com
Exploration of 3D Chemical Space: Moving away from flat, aromatic structures to more complex, three-dimensional molecules can lead to novel intellectual property and improved biological outcomes. whiterose.ac.uk
This compound serves as a versatile starting material for creating libraries of substituted piperidines for drug discovery programs. Its functional groups (two hydroxyls and a secondary amine) allow for diverse chemical modifications, enabling the synthesis of a wide array of derivatives. These derivatives can be used as novel pharmaceutical scaffolds or as chemical probes to investigate biological pathways. nih.govepa.gov For example, piperidine derivatives are being explored as inhibitors for various enzymes and as ligands for G-protein coupled receptors. nih.govus.esmdpi.com
| Therapeutic Area | Example Drug/Scaffold Class | Role of Piperidine Moiety | Reference |
|---|---|---|---|
| Oncology | HDM2-p53 Interaction Inhibitors | Core scaffold for orienting key binding groups | researchgate.net |
| Diabetes | α-Glucosidase Inhibitors | Mimics the sugar substrate (azasugar) | nih.govnih.gov |
| Neurological Disorders | Sigma-1 Receptor Antagonists | Central structural element for receptor affinity | nih.gov |
| Infectious Diseases | Glycosidase inhibitors for anti-viral activity | Core structure for enzyme inhibition | researchgate.net |
Role in the Generation of Analytical Standards for Chemical Detection
Accurate quantification of drug candidates and their metabolites in biological matrices is a critical aspect of pharmaceutical development. This is often achieved using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The reliability of such methods heavily depends on the use of appropriate internal standards. Stable isotope-labeled (SIL) internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte but a different mass, allowing for precise correction of matrix effects and variations in instrument response.
This compound can serve as a crucial precursor for the custom synthesis of SIL analytical standards for any drug that contains this specific piperidine core. By incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule during its synthesis, a labeled version of the final drug or its metabolites can be produced.
For example, if a drug candidate contains the this compound moiety, a synthetic route can be designed to introduce isotopic labels onto this precursor. This labeled precursor would then be carried through the remaining synthetic steps to produce the final SIL drug standard. This standard would be invaluable for:
Pharmacokinetic studies: Accurately measuring drug concentrations in plasma over time.
Metabolite identification and quantification: Tracking the fate of the drug in the body.
Bioequivalence studies: Comparing different formulations of a drug.
While the synthesis of every custom standard is unique, the availability of a well-defined chiral building block like this compound simplifies the process of creating high-purity, accurately labeled internal standards for advanced chemical detection. researchgate.net
Future Research Directions and Emerging Opportunities
Exploration of Novel Stereoselective Synthetic Routes for Analogues
The development of efficient and highly stereoselective synthetic methods is paramount for the exploration of novel analogues of (2R,3S)-2-(hydroxymethyl)piperidin-3-ol. While existing routes have proven effective, the pursuit of more streamlined and versatile strategies remains a critical research focus. Future efforts will likely concentrate on the application of modern synthetic methodologies to access a wider diversity of analogues with precise control over stereochemistry.
Key areas of exploration include the use of organocatalysis, transition-metal-catalyzed reactions, and biocatalysis to forge the piperidine (B6355638) ring system with high diastereoselectivity and enantioselectivity. For instance, asymmetric reactions that establish the two contiguous stereocenters in a single step are highly desirable. Methodologies such as chelation-controlled Grignard additions and ring-closing metathesis have shown promise in the synthesis of related piperidine structures and could be adapted for this purpose. researchgate.net The development of novel chiral building blocks derived from readily available starting materials, such as amino acids or carbohydrates, also presents a promising avenue for the efficient construction of diverse analogue libraries.
Advanced Computational Modeling for Predictive Design and Mechanistic Elucidation
Computational chemistry and molecular modeling are poised to play an increasingly integral role in the rational design of novel this compound analogues. Advanced computational techniques can provide deep insights into the conformational preferences of the piperidine ring, the nature of intramolecular hydrogen bonding, and the interactions of these molecules with their biological targets.
Future research will likely leverage sophisticated computational tools, including:
Quantum Mechanics (QM) Calculations: To accurately predict the geometries and energetic profiles of different conformers.
Molecular Dynamics (MD) Simulations: To explore the dynamic behavior of analogues in solution and within protein binding pockets.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate structural features with biological activity.
By combining these computational approaches, researchers can prioritize the synthesis of analogues with the highest probability of desired biological activity, thereby accelerating the drug discovery process and reducing the reliance on costly and time-consuming empirical screening.
Discovery and Validation of Undiscovered Biological Target Classes
While analogues of this compound have shown activity against known biological targets, a significant opportunity lies in the discovery and validation of novel target classes. The unique three-dimensional arrangement of functional groups in this scaffold may allow it to interact with proteins and enzymes that have not been previously considered.
Future research in this area will involve a combination of target-agnostic and target-based approaches. Phenotypic screening of analogue libraries against a wide range of cell lines and disease models can identify compounds with interesting biological effects. Subsequent target deconvolution studies, utilizing techniques such as chemical proteomics and affinity chromatography, can then be employed to identify the specific molecular targets responsible for the observed phenotype. This unbiased approach has the potential to uncover novel mechanisms of action and open up entirely new therapeutic avenues.
Integration with High-Throughput Screening Platforms for Mechanistic Studies
High-throughput screening (HTS) platforms offer a powerful tool for rapidly evaluating the biological activity of large libraries of this compound analogues. The integration of HTS with sophisticated mechanistic studies will be crucial for understanding the mode of action of these compounds and for identifying lead candidates for further development.
Future HTS campaigns will likely employ a variety of assay formats, including:
Biochemical assays: To assess the direct interaction of analogues with purified proteins.
Cell-based assays: To evaluate the effects of compounds on cellular pathways and functions.
High-content imaging: To visualize the subcellular localization of fluorescently-tagged analogues and their impact on cellular morphology.
Q & A
Q. How can researchers address discrepancies in reported biological activity data for this compound across different assay platforms?
- Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate results with orthogonal methods (e.g., SPR vs. fluorescence polarization). Contradictions may arise from assay-specific interference (e.g., compound aggregation). Meta-analyses of piperidine derivatives recommend reporting IC₅₀ values with confidence intervals and replication metrics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
